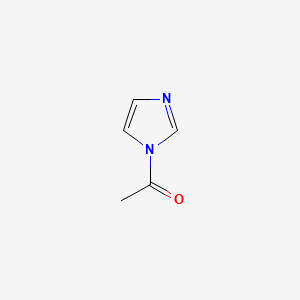

1-Acetylimidazole

Description

N-Acetylimidazole has been reported in Nicotiana tabacum with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYIVKEECZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062440 | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-76-4 | |

| Record name | 1-(1H-Imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetylimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylimidazole is a versatile organic compound widely utilized in biochemical research and synthetic chemistry.[1][2] As an activated derivative of acetic acid and an acylated imidazole (B134444), it serves as a mild and selective acetylating agent, particularly for nucleophilic groups under gentle conditions.[3] Its unique reactivity profile makes it an invaluable tool in studying protein structure and function, specifically for the acetylation of amino groups and tyrosine residues.[4] This guide provides an in-depth overview of the core properties, structure, and key experimental applications of this compound.

Core Properties

This compound is a white to beige crystalline solid at room temperature.[2] It is sensitive to moisture and readily hydrolyzes in aqueous solutions.[3] The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [4][5] |

| Molecular Weight | 110.11 g/mol | [4][5] |

| Melting Point | 99-105 °C | [3] |

| Boiling Point | ~206.4 °C (estimated) | [3] |

| Appearance | White to beige crystalline powder | [2] |

| Solubility | Soluble in water (50 mg/mL), methanol, ethanol, ether, chloroform, and tetrahydrofuran. | [3] |

| CAS Number | 2466-76-4 | [5] |

Molecular Structure

This compound consists of a five-membered imidazole ring where one of the nitrogen atoms is bonded to an acetyl group.[4] This structural arrangement confers a high degree of reactivity to the acetyl group, making it an efficient acyl donor.

While precise, experimentally determined bond lengths and angles are available through specialized crystallographic databases such as the Cambridge Structural Database (CSD), a general representation of its structure is provided below.[6] The molecule is planar, and the acetyl group's carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the imidazole ring.

Chemical Reactivity and Applications

Acetylation Agent

The primary application of this compound is as a selective acetylating agent.[6] It is particularly effective for the acetylation of the hydroxyl group of tyrosine residues in proteins, which can be a valuable technique for studying enzyme mechanisms and protein structure-function relationships.[4] It also readily acetylates primary and secondary amines.

Hydrolysis

This compound is susceptible to hydrolysis, breaking down into imidazole and acetic acid in the presence of water.[4] This reaction is important to consider when working with this compound in aqueous environments, as it will lead to the inactivation of the acetylating agent.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of imidazole with ketene (B1206846).[7]

Materials:

-

Imidazole

-

Benzene (B151609) (anhydrous)

-

Ketene source (e.g., from a ketene lamp using acetone)

-

1-liter 3-necked flask

-

Stirring apparatus

-

Rotary evaporator

-

Chilling bath

Procedure:

-

Dissolve one mole of imidazole in 700 ml of anhydrous benzene in a thoroughly dried 1-liter 3-necked flask.

-

Warm the solution to 40°C while stirring.

-

Bubble ketene into the solution until one mole has been introduced.

-

The resulting solution will have a slight brownish cast.

-

Concentrate the solution using a rotary evaporator.

-

Chill the concentrated solution to precipitate this compound.

-

The product can be collected as fine needles. This method reports a yield of 93%.[7]

-

For higher purity, the product can be recrystallized from benzene.[7]

Acetylation of α-Crystallin with this compound

This protocol describes the acetylation of the protein α-crystallin, targeting its tyrosine residues.[2]

Materials:

-

α-crystallin solution (2–3 mg/ml)

-

This compound

-

10mM Tris-HCl buffer, pH 7.5

-

Sephadex G-25 column

-

Spectrophotometer

Procedure:

-

Prepare a solution of α-crystallin at a concentration of 2–3 mg/ml in 10mM Tris-HCl buffer, pH 7.5.

-

Add this compound to the protein solution to achieve a 115-molar excess of the reagent with respect to the tyrosine residues in the protein.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Separate the reaction mixture from the unreacted this compound using a Sephadex G-25 column. This step also terminates the acetylation reaction.

-

Pool the fractions containing the protein.

-

The number of modified tyrosine side chains can be estimated by the decrease in molar absorbance at 278 nm, using a molar extinction coefficient of 1160 for the acetylated tyrosine at the same wavelength.[2]

Conclusion

This compound is a valuable reagent for researchers in chemistry and biology. Its ability to selectively acetylate nucleophilic residues under mild conditions makes it particularly useful for modifying sensitive biomolecules like proteins. Understanding its basic properties, structure, and reactivity is crucial for its effective application in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis and use of this important compound.

References

- 1. This compound - this compound [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of 1-Acetylimidazole from Imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetylimidazole, a versatile reagent in organic synthesis and pharmaceutical development. The document details various synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is a highly reactive N-acylimidazole that serves as an efficient acetylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols. Its utility in organic synthesis stems from its ability to deliver an acetyl group under mild conditions, often with high selectivity. In the realm of drug development, this compound and its derivatives are pivotal intermediates in the synthesis of various bioactive molecules. This guide explores the core synthetic routes from imidazole (B134444), providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Synthetic Methodologies

The synthesis of this compound from imidazole is primarily achieved through N-acetylation using various acetylating agents. The most common and practical methods involve the use of acetic anhydride (B1165640), acetyl chloride, or ketene (B1206846). Each method presents distinct advantages and considerations regarding reaction conditions, byproducts, and overall efficiency.

Acetylation with Acetic Anhydride

The reaction of imidazole with acetic anhydride is a widely employed method for the synthesis of this compound. This reaction is typically carried out in an anhydrous medium and can be performed with or without a base. The presence of a base, such as triethylamine (B128534), can accelerate the reaction by neutralizing the acetic acid byproduct.

Acetylation with Acetyl Chloride

Acetyl chloride is another effective reagent for the N-acetylation of imidazole. This reaction is generally more vigorous than the one with acetic anhydride and produces hydrogen chloride (HCl) as a byproduct. Consequently, a stoichiometric amount of a base, like triethylamine or pyridine, is often required to scavenge the HCl and drive the reaction to completion. An alternative approach involves using a 2:1 molar ratio of imidazole to acetyl chloride, where one equivalent of imidazole acts as the base.[1]

Acetylation with Ketene

A less common but high-yielding method involves the reaction of imidazole with ketene. This process is advantageous as it does not produce any acidic byproducts, simplifying the work-up procedure. The reaction is typically performed in a non-reactive solvent like benzene (B151609) at moderate temperatures.[1]

Quantitative Data Presentation

The selection of a synthetic route often depends on factors such as yield, reaction time, and the availability of reagents. The following tables summarize the quantitative data associated with the different methods for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetic Anhydride | Imidazole, Acetic Anhydride | None (Neat) | Reflux | 15 min | Not Specified | [2] |

| Acetyl Chloride | Imidazole, Acetyl Chloride (1:0.5 ratio) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Ketene | Imidazole, Ketene | Benzene | 40 | Not Specified | 93 | [1] |

Table 1: Comparison of Synthetic Methods for this compound.

| Property | Value |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 101-104 °C |

| Solubility | Soluble in water, benzene, and other organic solvents |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using different methods.

Method 1: Synthesis from Imidazole and Acetic Anhydride

This protocol is adapted from the synthesis of 1-acetyl-4-methylimidazole (B3355027) and is expected to yield this compound under similar conditions.[2]

Materials:

-

Imidazole (1.0 mol, 68.08 g)

-

Acetic Anhydride (2.0 mol, 189 mL, 204.18 g)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

Procedure:

-

To a 500 mL round-bottom flask, add imidazole (68.08 g, 1.0 mol) and acetic anhydride (190 mL, 2.0 mol).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain reflux for 15 minutes.

-

After the reflux period, arrange the apparatus for distillation.

-

Distill off approximately 150 mL of the solvent at atmospheric pressure. The head temperature should be around 125 °C. This distillation should take approximately 1 hour.

-

The remaining residue is the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent like benzene or by vacuum distillation.

Method 2: Synthesis from Imidazole and Ketene[1]

Materials:

-

Imidazole (1 mole, 68.08 g)

-

Benzene (anhydrous, 500 mL)

-

Ketene (1 mole)

-

Three-necked flask (1 L) equipped with a stirrer, gas inlet tube, and condenser

-

Ketene generator

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a 1 L three-necked flask, dissolve 1 mole of imidazole in 500 mL of anhydrous benzene. Warm the mixture to 40 °C with stirring to facilitate dissolution.

-

Generate ketene from a suitable precursor (e.g., by pyrolysis of acetone) and bubble 1 mole of the gas through the imidazole solution.

-

After the addition of ketene is complete, a slight brownish cast may be observed in the solution.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Chill the concentrated solution to precipitate the this compound.

-

Collect the crystalline product by filtration. The reported yield is 93% of the theoretical yield.

-

The crude product can be further purified by recrystallization from benzene. The melting point of the recrystallized product is 103-104 °C.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of this compound from imidazole and an acetylating agent (acetic anhydride or acetyl chloride).

References

1-Acetylimidazole: A Comprehensive Technical Guide to its Mechanism of Action in Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylimidazole is a versatile and highly reactive acylating agent employed in organic synthesis for the mild and selective introduction of acetyl groups.[1] Its utility is particularly pronounced in the acetylation of sensitive molecules such as nucleosides, sugars, and amino acids, where harsh reaction conditions can lead to decomposition.[1] This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound effects acylation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its reactivity.

Core Mechanism of Action

The efficacy of this compound as an acylating agent stems from the activated nature of its acetyl group, which is attached to the nitrogen of an imidazole (B134444) ring. This activation facilitates the transfer of the acetyl group to a variety of nucleophiles. The mechanism of this transfer can proceed through two primary, competing pathways: nucleophilic catalysis and general base catalysis . The predominant pathway is influenced by the nature of the substrate, the solvent, and the specific reaction conditions.

Nucleophilic Catalysis Pathway

In the nucleophilic catalysis pathway, this compound itself acts as the direct acetyl group donor. The reaction proceeds through a distinct N-acylated intermediate. This mechanism is particularly relevant when stronger nucleophiles are involved or when the reaction is conducted in aprotic solvents.

Mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) directly attacks the electrophilic carbonyl carbon of this compound.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The imidazole ring is an excellent leaving group, and its departure is facilitated by its ability to be protonated, forming the stable imidazolium (B1220033) ion. This results in the acetylated substrate and imidazole.

Caption: Nucleophilic catalysis pathway of acylation by this compound.

General Base Catalysis Pathway

In the general base catalysis pathway, this compound (or more commonly, the imidazole byproduct from a previous acylation) acts as a base, deprotonating the nucleophile to increase its nucleophilicity. This pathway is often observed when weaker nucleophiles are used or in the presence of a protic solvent.

Mechanism:

-

Proton Abstraction: Imidazole acts as a general base, abstracting a proton from the nucleophilic substrate (e.g., an alcohol).

-

Enhanced Nucleophilicity: This deprotonation generates a more potent nucleophile (an alkoxide, in the case of an alcohol).

-

Nucleophilic Attack: The activated nucleophile then attacks the acetyl group of a this compound molecule.

-

Product Formation: The reaction proceeds to form the acetylated product and regenerates the imidazole catalyst.

Caption: General base catalysis pathway involving imidazole.

Quantitative Data on Acylation Reactions

The efficiency of this compound as an acylating agent is demonstrated by the high yields achieved across a range of substrates. The following tables summarize representative quantitative data for the acetylation of various alcohols and amines.

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Benzyl Acetate | 7 | >99 | [2] |

| 4-Nitrobenzyl Alcohol | 4-Nitrobenzyl Acetate | Not Specified | >95 | [2] |

| 1-Octanol | 1-Octyl Acetate | 7 | >99 | [2] |

| Cyclohexanol | Cyclohexyl Acetate | 8 | >99 | [2] |

| 1-Phenylethanol | 1-Phenylethyl Acetate | 20 | >99 | [2] |

| Diphenylmethanol | Diphenylmethyl Acetate | 20 | >98 | [2] |

| Substrate (Amine) | Product | Reaction Time (min) | Yield (%) | Reference |

| Aniline | Acetanilide | 30 | >95 | [2] |

| 4-Bromoaniline | 4-Bromoacetanilide | 30 | >95 | [2] |

| 4-Nitroaniline | 4-Nitroacetanilide | 30 | >95 | [2] |

| 4-Methylaniline | 4-Methylacetanilide | 30 | >95 | [2] |

| 4-Methoxyaniline | 4-Methoxyacetanilide | 30 | >95 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving acylation with this compound.

General Procedure for the Acetylation of Primary Amines

Materials:

-

Primary amine (1.0 mmol)

-

This compound (1.1 mmol)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (5 mL) in a round-bottom flask, add this compound (1.1 mmol) portion-wise at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude N-acetylated product.

-

Purify the crude product by recrystallization or column chromatography as required.

Caption: Experimental workflow for the N-acetylation of a primary amine.

Protocol for the Acetylation of p-Nitrophenol

Materials:

-

p-Nitrophenol

-

This compound

-

Solvent (e.g., Acetonitrile)

-

Catalyst (if necessary, though often not required with this compound)

-

Standard laboratory glassware for organic synthesis

Procedure:

While a specific protocol for the acetylation of p-nitrophenol using this compound as the primary acetylating agent is not explicitly detailed in the provided search results, a general procedure can be inferred from standard acylation methodologies.

-

Dissolve p-nitrophenol in a suitable aprotic solvent such as acetonitrile (B52724) in a reaction flask.

-

Add a stoichiometric amount or a slight excess of this compound to the solution at room temperature with stirring.

-

The reaction progress can be monitored by techniques such as UV-Vis spectrophotometry, observing the disappearance of the p-nitrophenolate ion, or by TLC.[3]

-

Upon completion, the reaction mixture would be worked up similarly to the amine acylation protocol, involving quenching with water, extraction with an organic solvent, washing with a mild base to remove unreacted phenol, and finally, drying and concentration to yield the product, p-nitrophenyl acetate.

Conclusion

This compound stands out as a potent and versatile acetylating agent, operating through well-defined nucleophilic and general base catalysis mechanisms. Its mild reaction conditions and high efficiency make it an invaluable tool in modern organic synthesis, particularly in the context of drug development and the synthesis of complex, sensitive molecules. The provided data and protocols offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Analysis of 1-Acetylimidazole

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-acetylimidazole. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines key spectral characteristics and provides standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the imidazole (B134444) ring and the acetyl group.

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H-2 | ~8.2 | Singlet |

| H-4 | ~7.6 | Singlet |

| H-5 | ~7.1 | Singlet |

| -CH₃ | ~2.6 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) in ppm |

| C=O | ~168 |

| C-2 | ~137 |

| C-4 | ~130 |

| C-5 | ~117 |

| -CH₃ | ~24 |

Note: These are approximate values and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands.[1][2]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | ~1740 |

| C=N (Imidazole) | Stretch | ~1570 |

| C-N (Imidazole) | Stretch | ~1370 |

| C-H (Aromatic) | Stretch | ~3100-3150 |

| C-H (Methyl) | Stretch | ~2950-3000 |

Experimental Protocols

Detailed methodologies are crucial for the reproduction of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] In its absence, the residual solvent peak can be used as a reference.[3][4]

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[3][5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.[4]

-

Use a pulse angle of 30-45 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

-

Background Spectrum: Record a background spectrum of the empty sample compartment of the FT-IR spectrometer.[7]

-

Sample Spectrum: Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(2466-76-4) IR Spectrum [chemicalbook.com]

- 2. 1H-Imidazole, 1-acetyl- [webbook.nist.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. rsc.org [rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. google.com [google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Discovery and History of 1-Acetylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylimidazole is a versatile and highly reactive organic compound that has carved a significant niche in the landscape of chemical and biological sciences. Characterized by an acetyl group attached to a nitrogen atom of an imidazole (B134444) ring, it serves as a potent yet selective acetylating agent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, key chemical properties, and early applications. It includes a compilation of quantitative data from historical synthetic methods, detailed experimental protocols, and a visual representation of its application in a biochemical context. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, biochemistry, and drug development.

Introduction

This compound (C₅H₆N₂O) is a white to off-white crystalline solid that has become an indispensable reagent in organic and bioorganic chemistry.[1] Its utility stems from its ability to act as a mild and specific acetylating agent, a property conferred by the activated acetyl group attached to the imidazole ring. This reactivity allows for the selective modification of nucleophilic functional groups, most notably the amino groups of peptides and proteins, as well as the hydroxyl groups of tyrosyl residues.[1][2] This guide traces the historical development of this compound, from its early, sparsely documented synthesis to the more refined methods that solidified its place as a valuable laboratory reagent.

Discovery and Early Synthesis

While the precise first synthesis of this compound is not well-documented, it is understood to have emerged from broader investigations into the chemistry of imidazole derivatives in the early 20th century.[1] The inherent resistance of the imidazole ring to acylation presented a significant synthetic challenge for early organic chemists.[3] Over the years, several methods were developed to overcome this hurdle, with notable contributions from chemists who devised new routes to this valuable compound.

Historical Synthetic Methods

Several key methods for the synthesis of this compound have been reported, each with its own set of advantages and limitations. The following sections detail the most historically significant of these, with a focus on their experimental protocols and quantitative outcomes.

Table 1: Summary of Historical Syntheses of this compound

| Method | Precursors | Reagents/Conditions | Yield | Melting Point (°C) | Reference |

| Boyer (1952) | Imidazole, Isopropenyl acetate | Sulfuric acid (catalyst) | Not explicitly stated in secondary sources | Not explicitly stated in secondary sources | [3] |

| Staab (1962) | Imidazole (2 moles), Acetyl chloride (1 mole) | Formation of imidazolium (B1220033) chloride byproduct | Not explicitly stated in secondary sources | Not explicitly stated in secondary sources | [3] |

| Ernst (1962) | Imidazole, Ketene | Benzene (B151609), 40°C | 93% (crude) | 97-99 (crude), 103-104 (recrystallized) | [3] |

Detailed Experimental Protocols

A significant advancement in the synthesis of this compound was the use of ketene, which provided a high-yield route that circumvented the formation of acidic byproducts.[3]

Experimental Protocol:

-

A solution of imidazole (e.g., 1 mole) in a non-reactive solvent such as benzene is prepared in a reaction vessel.

-

Ketene gas is bubbled through the imidazole solution at a controlled temperature, typically around 40°C.

-

The reaction is monitored for the consumption of imidazole.

-

Upon completion, the benzene solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is then chilled to induce precipitation.

-

The precipitated product is collected by filtration.

-

For further purification, the crude product can be recrystallized from benzene.

Quantitative Data:

-

Yield: 93% of the theoretical yield for the crude product.[3]

-

Melting Point: 97-99°C for the crude product; 103-104°C after recrystallization from benzene.[3]

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid with moderate solubility in organic solvents like ethanol, acetone, and chloroform, and it is largely insoluble in water.[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Melting Point | 99-105 °C (literature) |

| Appearance | White to off-white crystalline solid |

| Infrared (IR) Spectrum | Key peaks indicative of C=O and C-N stretching |

| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight |

| UV/Visible Spectrum | Absorption maxima characteristic of the acetylimidazole chromophore |

Note: Spectroscopic data can be found in public databases such as the NIST WebBook.[4][5][6]

Applications in Research and Development

The utility of this compound lies in its capacity as a selective acetylating agent. This property has been exploited in various fields, from peptide synthesis to the study of enzyme mechanisms.

Peptide and Protein Chemistry

A primary application of this compound is the acetylation of free amino groups in peptides and proteins. This is particularly useful in solid-phase peptide synthesis (SPPS) for "capping" unreacted amino groups on the growing peptide chain to prevent the formation of deletion sequences.[7] It is also a relatively specific reagent for the acetylation of tyrosine residues.[2]

A Case Study: Acetylation of α-Crystallin

A notable application of this compound is in the study of protein structure and function. For instance, it has been used to acetylate the surface-exposed tyrosine side chains of α-crystallin, a major protein component of the eye lens. This modification was found to destabilize the native protein assembly, providing insights into the role of these residues in maintaining the protein's quaternary structure.

Experimental Protocol: Acetylation of α-Crystallin

-

A solution of α-crystallin (2-3 mg/ml) is prepared in 10 mM Tris-HCl buffer (pH 7.5).

-

A 115-molar excess of N-acetylimidazole (with respect to the tyrosine residues in the protein) is added to the protein solution at room temperature.

-

The reaction mixture is incubated for 1 hour.

-

The reaction is terminated, and unreacted N-acetylimidazole is removed by passing the mixture through a Sephadex G-25 column.

-

The number of modified tyrosine residues is estimated by measuring the decrease in absorbance at 278 nm.

Logical Workflow for α-Crystallin Acetylation and Analysis

Caption: Workflow for the acetylation of α-crystallin using this compound.

Role in Organic Synthesis and Drug Discovery

Beyond biochemistry, this compound is a valuable reagent in organic synthesis for the preparation of various acetylated compounds.[8] Its ability to introduce acetyl groups under mild conditions makes it suitable for use with sensitive substrates. In drug development, it has been utilized in the synthesis of bioactive molecules and enzyme inhibitors, highlighting its importance in medicinal chemistry.[8]

Conclusion

From its challenging beginnings to its current status as a widely used laboratory chemical, the history of this compound reflects the broader advancements in synthetic organic chemistry. Its unique reactivity as a mild and selective acetylating agent has made it an invaluable tool for researchers in diverse scientific disciplines. The continued exploration of its applications in areas such as bioconjugation and materials science is a testament to its enduring importance. This guide provides a foundational understanding of this key reagent, offering both historical context and practical experimental details to aid researchers in their scientific endeavors.

References

- 1. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. New Methods of Preparative Organic Chmistry IV. Syntheses Using Heterocyclic Amides (Azolides) | Semantic Scholar [semanticscholar.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

1-Acetylimidazole: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylimidazole is a versatile and highly reactive organic compound that serves as a potent acetylating agent under mild conditions. Its unique properties make it an invaluable tool in organic synthesis, particularly in the modification of sensitive biomolecules such as peptides, proteins, and nucleosides. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in research and drug development. Detailed experimental protocols and reaction mechanisms are presented to facilitate its practical use in the laboratory.

Introduction

This compound, also known as N-acetylimidazole, is a heterocyclic compound that has gained significant attention as a selective acetylating reagent.[1][2] It is particularly favored for the acetylation of amino groups in peptides and proteins due to its high reactivity and the mild reaction conditions required, which help to preserve the integrity of complex biomolecules.[1] In the realm of drug development, imidazole-based compounds are of great interest due to their presence in numerous bioactive molecules and their ability to interact with various biological targets. This guide aims to provide a comprehensive resource on the molecular characteristics, synthesis, and experimental applications of this compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 99-105 °C | |

| Solubility | Soluble in water | |

| CAS Number | 2466-76-4 | [3] |

Synthesis and Purification of this compound

This compound can be synthesized through several methods. The most common laboratory preparations involve the reaction of imidazole (B134444) with acetic anhydride (B1165640) or ketene.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol describes the synthesis of 1-acetyl-4-methylimidazole, which follows a similar principle for the synthesis of this compound.

Materials:

-

4-methylimidazole (B133652) (or imidazole)

-

Acetic anhydride

Procedure:

-

A mixture of 4-methylimidazole (1.0 mol) and acetic anhydride (2.0 mol) is prepared.

-

The mixture is refluxed for 15 minutes.[4]

-

After reflux, the reaction mixture is cooled, and the product is isolated.

Experimental Protocol: Synthesis via Ketene

This method provides a high yield of this compound.

Materials:

-

Imidazole

-

Ketene

-

Benzene (solvent)

Procedure:

-

Imidazole is dissolved in benzene.

-

Ketene is bubbled through the solution until one mole has been absorbed.[5]

-

The resulting solution is concentrated using a rotary evaporator.[5]

-

The solution is then chilled to precipitate this compound as fine needles.[5]

-

The product can be obtained at a yield of approximately 93%.[5]

Purification

Method:

Mechanism of Action and Applications

This compound is a highly efficient acetylating agent, primarily targeting primary and secondary amines.

General Mechanism of Acetylation

The imidazole ring acts as a good leaving group, facilitating the transfer of the acetyl group to a nucleophile, such as the amino group of an amino acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]

- 6. This compound | 2466-76-4 [amp.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Imidazole (B134444) Ring

The imidazole ring is a cornerstone five-membered aromatic heterocycle that is integral to a vast array of biological processes and pharmaceutical agents.[1] Its unique electronic structure, containing both a pyrrole-like and a pyridine-like nitrogen atom, imparts a rich and versatile chemical reactivity.[2][3] This guide provides a comprehensive exploration of the reactivity of the imidazole core, focusing on its electronic properties, key reaction classes, catalytic functions, and its profound significance in medicinal chemistry.

Core Electronic Structure and Physicochemical Properties

Imidazole's reactivity is a direct consequence of its electronic architecture. The ring is aromatic, possessing a sextet of π-electrons.[4] One nitrogen atom (N-1) contributes a pair of non-bonding electrons to the aromatic system, resembling pyrrole, while the other nitrogen (N-3) has its lone pair in an sp² hybrid orbital, similar to pyridine.[5] This configuration leads to a high dipole moment and complete water solubility.[5]

Amphoteric Nature: A defining feature of imidazole is its amphoterism; it can function as both an acid and a base.[6][7] The pyridine-like N-3 is the basic center, readily protonating to form a symmetric and stable imidazolium (B1220033) cation.[3][8] The pyrrole-like N-1 proton is acidic and can be removed by a strong base.[2] This dual character is fundamental to its role in biological systems, such as in the amino acid histidine, where it participates in proton transfer and acts as a buffer at physiological pH.[6][8]

Table 1: Physicochemical and Acidity/Basicity Properties of Imidazole

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 68.077 g/mol | N/A |

| Melting Point | 90 °C | [7] |

| pKa (Conjugate Acid) | ~7.0 - 7.1 | [6][8] |

| pKa (as an acid) | 14.5 |[3][6] |

Caption: A logical diagram illustrating the dual acidic and basic properties of the imidazole ring.

Electrophilic Aromatic Substitution

Imidazole is an electron-rich heterocycle and is highly susceptible to electrophilic attack.[3][9] Substitution preferentially occurs at the C4 and C5 positions, which have higher electron density compared to the C2 position.[2][8] Attack at C2 is disfavored as it involves a resonance intermediate with an unfavorable positive charge on the adjacent nitrogen.[3][10]

Caption: Logical flow showing the preferred sites of electrophilic attack on the imidazole ring.

2.1 Nitration The introduction of a nitro group onto the imidazole ring is a critical reaction for synthesizing many pharmaceutical intermediates, particularly nitroimidazole antibiotics like metronidazole.[11][12] The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids ("mixed acid").[10][13] The harsh conditions can sometimes lead to oxidation and byproduct formation.[12][14]

Table 2: Comparison of Nitration Methods for Imidazoles

| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | HNO₃ / H₂SO₄ | < 15°C, then heat | 4,5-Dinitroimidazole | - | [14] |

| 2-Methylimidazole | HNO₃ / H₂SO₄ | 130-132°C, 4h | 2-Methyl-4(5)-nitroimidazole | 63-66% | [15] |

| 2-Phenylimidazole | Nitronium fluoborate (NO₂BF₄) | Chloroform (B151607), 20°C | 2-Phenyl-4-nitroimidazole | - | [16] |

| 5-Chloro-1-methylimidazole nitrate (B79036) | H₂SO₄ | 55°C, 7h | 5-Chloro-1-methyl-4-nitroimidazole | 93.2% |[12] |

2.2 Halogenation Halogenation of imidazole occurs readily. Bromination with bromine in chloroform can lead to the formation of 2,4,5-tribromoimidazole.[10] Iodination can be achieved using iodine under alkaline conditions to yield 2,4,5-triiodoimidazole.[10] The extent of halogenation can be controlled by the reaction conditions.

Table 3: Conditions for Halogenation of Imidazole

| Halogenating Agent | Solvent / Conditions | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Chloroform (CHCl₃) | 2,4,5-Tribromoimidazole | [10] |

| Iodine (I₂) | Alkaline solution | 2,4,5-Triiodoimidazole |[10] |

2.3 N-Alkylation and N-Acylation The N-1 position of imidazole is an excellent nucleophile and readily undergoes alkylation and acylation.[2]

-

N-Alkylation: This is a common reaction for synthesizing N-substituted imidazoles, which are precursors to ionic liquids and various pharmaceuticals.[17][18] The reaction typically involves an alkyl halide in the presence of a base.[17] In unsymmetrical imidazoles, the regioselectivity of alkylation is influenced by steric and electronic effects of the substituents.[19]

-

N-Acylation: Acylation with agents like acyl chlorides or anhydrides produces N-acylimidazoles.[20] These compounds are highly reactive acylating agents themselves, more so than typical amides, and are valuable in synthesis for transferring acyl groups under mild conditions.[20][21] N,N'-Carbonyldiimidazole (CDI) is a key reagent that activates carboxylic acids by forming a reactive N-acylimidazole intermediate.[20]

Table 4: N-Alkylation of Imidazole

| Alkylating Agent | Catalyst / Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromobutane | Cs+-Norit Carbon | Ultrasound, 293 K, 120 min | N-Butylimidazole | 80.4% | [18] |

| MBH Acetates | None | Toluene, reflux, 24h | N-Allyl-substituted imidazole | 82% | [22] |

| Methanol / Ethanol | Calcined LDH | Vapor-phase, 3:1 Mg:Al ratio | N-Methyl/N-Ethyl imidazole | 70%/63% |[23] |

Nucleophilic Substitution

The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic substitution.[2][11] However, this type of reaction becomes feasible if the ring is activated by the presence of strong electron-withdrawing groups.[2] The C2 position, being the most electron-deficient, is the most susceptible to nucleophilic attack under these conditions.[2][8] For example, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile.[11]

Imidazole as a Catalyst

The unique properties of the imidazole ring make it an effective catalyst in several types of reactions.

-

Nucleophilic Catalysis: Imidazole can act as a nucleophilic catalyst, particularly in acyl transfer reactions. It attacks the acylating agent to form a highly reactive N-acylimidazolium intermediate, which then efficiently transfers the acyl group to another nucleophile.[20] This is a key principle in many organic and biochemical processes.[20][24]

-

Coordination and Metal Catalysis: The N-3 nitrogen has a high affinity for metal cations, making imidazole and its derivatives important ligands in coordination chemistry.[6][25] This property is exploited in immobilized metal affinity chromatography (IMAC) for purifying histidine-tagged proteins, where imidazole is used to elute the protein from a nickel-containing column.[6] Its coordination to metal ions can also significantly influence the reactivity and selectivity of catalytic systems in industrial processes.[25]

-

Epoxy Resin Hardening: Imidazoles are used as catalysts or hardeners in the curing of epoxy resins. They function by making the epoxy's oxygen more susceptible to reaction with other components.[26][27]

Caption: Workflow of imidazole acting as a nucleophilic catalyst in an acyl transfer reaction.

Biological Significance and Role in Drug Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[6][8] Its ability to interact with biomolecules through hydrogen bonding, coordination, and proton transfer makes it an attractive core for drug design.[28][29]

-

Natural Occurrence: The ring is a fundamental component of the amino acid histidine and the related hormone histamine, which is a key mediator of allergic responses and gastric acid secretion.[6] It is also part of the purine (B94841) ring system found in DNA and RNA.[1][6]

-

Pharmaceuticals: Imidazole derivatives are a major class of therapeutic agents with a wide range of activities, including:

The development of new drugs frequently involves the synthesis of novel imidazole derivatives to enhance potency, selectivity, and pharmacokinetic properties.[28][30]

Caption: The biosynthetic pathway from the amino acid histidine to the signaling molecule histamine.

Key Experimental Protocols

6.1 Protocol: Nitration of Imidazole using Mixed Acid [14]

This protocol describes the general procedure for nitrating the imidazole ring, which can be adapted for various derivatives.

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with stirring and cooling, slowly add 2.6 mL of 98% nitric acid dropwise to 7.8 mL of 98% sulfuric acid. Maintain the temperature below 15°C using an ice bath.

-

Stirring: Once the addition is complete, stir the mixture for an additional 15 minutes.

-

Addition of Imidazole: Slowly add 1.36g (0.02 mol) of imidazole in portions, ensuring the internal reaction temperature does not exceed 15°C.

-

Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified duration as determined by reaction monitoring (e.g., TLC).

-

Workup: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., NaOH or NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for the nitration of an imidazole substrate.

6.2 Protocol: N-Acylation using Acetic Anhydride (B1165640) [20]

This protocol is a general guideline for the N-acetylation of imidazole.

-

Dissolution: Dissolve imidazole (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Anhydride: Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, purify the crude product. Note that N-acylimidazoles can be hydrolytically unstable, so purification on silica (B1680970) gel should be performed with caution using non-protic eluents.[20]

6.3 Protocol: Metalation and Quenching [31]

This protocol describes the formation of an imidazolyl-lithium species and its reaction with an electrophile.

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected imidazole substrate (e.g., 1-ethoxymethyl-2-phenylthioimidazole) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cooling: Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Metalation: Add n-butyl-lithium (1 equivalent) dropwise via syringe, maintaining the low temperature. Stir the mixture for the time required to achieve complete metalation.

-

Electrophilic Quench: Add the desired electrophile (e.g., dimethyl disulfide, CO₂, or an aldehyde) to the solution and allow the reaction to proceed, often while slowly warming to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, concentrate, and purify the product using standard techniques like column chromatography.

References

- 1. scispace.com [scispace.com]

- 2. zenodo.org [zenodo.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 16. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Research Portal [ourarchive.otago.ac.nz]

- 20. benchchem.com [benchchem.com]

- 21. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 23. academic.oup.com [academic.oup.com]

- 24. chinesechemsoc.org [chinesechemsoc.org]

- 25. nbinno.com [nbinno.com]

- 26. chemicals.basf.com [chemicals.basf.com]

- 27. researchgate.net [researchgate.net]

- 28. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ijsrtjournal.com [ijsrtjournal.com]

- 31. Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

1-Acetylimidazole: A Versatile Reagent for Selective N-Acetylation in Research and Development

Application Note & Protocols

For researchers, scientists, and drug development professionals, the selective modification of functional groups is a cornerstone of molecular design and synthesis. Among the myriad of acetylating agents, 1-acetylimidazole stands out as a mild and selective reagent, particularly for the N-acetylation of primary amines. Its unique reactivity profile allows for the chemoselective modification of amino groups in the presence of other sensitive functionalities, such as hydroxyl groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and modified biopolymers.

Introduction

This compound is a heterocyclic organic compound that serves as an efficient acetyl donor.[1] Unlike more aggressive acetylating agents like acetyl chloride or acetic anhydride, this compound exhibits a greater degree of selectivity, which is advantageous when working with multifunctional molecules.[2][3] This selectivity stems from the milder reactivity of the acetyl group attached to the imidazole (B134444) ring. The imidazole leaving group is a relatively good leaving group, yet the overall reactivity is tempered compared to acid halides and anhydrides. This allows for N-acetylation to occur preferentially over O-acetylation under specific conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in selective N-acetylation reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Key Applications

-

Selective Protection of Amines: In multi-step organic synthesis, the protection of amine functionalities is crucial. This compound provides a straightforward method for the introduction of an acetyl protecting group onto primary and some secondary amines, often without affecting hydroxyl groups present in the same molecule.

-

Peptide and Protein Modification: The mild nature of this compound makes it suitable for the selective acetylation of N-terminal amino groups or the side chains of lysine (B10760008) residues in peptides and proteins. This is particularly relevant in proteomics and the development of therapeutic proteins.

-

Pharmaceutical Synthesis: The imidazole ring is a common motif in many pharmaceutical compounds.[2] The selective introduction of an acetyl group can be a key step in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of N-Acetylation

The N-acetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of the N-acetylated product and the release of imidazole.

References

Application Notes and Protocols for Tyrosyl Residue Modification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical and enzymatic modification of tyrosyl residues in proteins and peptides. These methodologies are crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the study of protein structure and function, and the elucidation of cell signaling pathways.

Introduction to Tyrosyl Residue Modification

Tyrosine, with its phenolic side chain, is a relatively rare and often surface-exposed amino acid, making it an attractive target for site-selective protein modification.[1] Its unique reactivity allows for a range of chemical and enzymatic modifications, providing a versatile toolkit for bioconjugation and protein engineering. Key post-translational modifications of tyrosine include phosphorylation, nitration, halogenation, and oxidation, each playing significant roles in cellular physiology and pathology.

I. Chemical Modification of Tyrosyl Residues

A. Diazonium Salt-Based Modification

Diazonium salts react with tyrosine residues via an azo-coupling reaction to form stable azo-adducts. This method is effective for introducing a variety of functionalities, including bioorthogonal handles.

Protocol: Tyrosine Modification using 4-Formylbenzene Diazonium Hexafluorophosphate (B91526) (FBDP)

This protocol describes the introduction of an aldehyde group onto a protein via tyrosine modification.

Materials:

-

Protein of interest (in a suitable buffer, e.g., 0.1 M borate (B1201080) buffer, pH 8.8-9.0)

-

4-Formylbenzene diazonium hexafluorophosphate (FBDP)

-

4 M NaOH

-

Reaction buffer: 0.1 M borate buffer, pH 9.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in cold 0.1 M borate buffer, pH 8.8.

-

Reagent Preparation: Immediately before use, prepare a stock solution of FBDP in a suitable organic solvent (e.g., DMSO or DMF).

-

Reaction Setup: To the protein solution on ice, add the FBDP stock solution to achieve a final molar excess of 3-10 equivalents of FBDP per tyrosine residue.

-

pH Adjustment: Adjust the pH of the reaction mixture to 9.0 with 4 M NaOH.[2]

-

Incubation: Incubate the reaction mixture at 4°C with gentle shaking for 30-60 minutes.[2]

-

Quenching: Stop the reaction by adding a quenching solution to scavenge any unreacted FBDP.

-

Purification: Remove excess reagents and purify the modified protein using size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Analysis: Characterize the extent of modification by mass spectrometry.

B. "Tyrosine-Click" Reaction with PTAD Reagents

4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives are highly reactive electrophiles that undergo a rapid and selective "ene-type" reaction with the phenolic side chain of tyrosine. This "tyrosine-click" reaction is efficient and compatible with a wide range of functional groups.

Protocol: PTAD-Mediated Protein Functionalization

This protocol details the labeling of a protein with an azide-functionalized PTAD derivative for subsequent bioorthogonal conjugation.

Materials:

-

Protein of interest

-

4-(4-(2-azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (Azide-PTAD precursor)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent

-

Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5, containing 50% acetonitrile.[3]

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

PTAD Activation: In a separate tube, dissolve the Azide-PTAD precursor in acetonitrile. Add 1.1 equivalents of DBDMH to oxidize the precursor to the active PTAD reagent. The solution will turn pink/red upon activation.

-

Conjugation Reaction: Add the activated PTAD solution to the protein solution at a 4:1 molar ratio of PTAD to tyrosine residues.[3]

-

Incubation: Incubate the reaction at room temperature for 15-30 minutes. The disappearance of the pink color indicates the consumption of the PTAD reagent.

-

Quenching: Add Tris-HCl to a final concentration of 50 mM to quench any unreacted PTAD and potential isocyanate byproducts.

-

Purification: Purify the azide-modified protein using size-exclusion chromatography.

-

Analysis: Confirm the modification and quantify the degree of labeling using mass spectrometry and/or by reacting the azide-modified protein with a fluorescently labeled alkyne via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

C. Tyrosine Nitration

Tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring, is a marker of oxidative stress. Tetranitromethane (TNM) is a commonly used reagent for in vitro protein nitration.

Protocol: In Vitro Protein Nitration with Tetranitromethane

Materials:

-

Protein of interest

-

Tetranitromethane (TNM)

-

Reaction Buffer: 10 mM ammonium (B1175870) bicarbonate, pH 7.8

-

Acetic acid

-

Purification system (e.g., desalting column)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer.

-

Nitration Reaction: Add TNM to the protein solution to a final concentration of 80 mM.[4]

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.[4]

-

Reaction Termination: Stop the reaction by adding acetic acid to acidify the mixture.

-

Purification: Remove excess TNM and byproducts by passing the reaction mixture through a desalting column.

-

Analysis: Analyze the extent of nitration by mass spectrometry.

D. Tyrosine Halogenation

Tyrosine residues can be halogenated to introduce chlorine, bromine, or iodine atoms. N-halosuccinimides are common reagents for this modification.

Protocol: Protein Halogenation using N-Bromosuccinimide (NBS)

Materials:

-

Protein of interest

-

N-Bromosuccinimide (NBS)

-

Reaction Buffer: 50 mM sodium phosphate, pH 7.4

-

Purification system (e.g., dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer.

-

Halogenation Reaction: Prepare a fresh stock solution of NBS in the reaction buffer. Add the NBS solution to the protein solution in small aliquots with gentle stirring. The molar ratio of NBS to protein should be carefully optimized to achieve the desired level of modification while minimizing oxidation of other residues.

-

Reaction Monitoring: Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in tryptophan absorbance at 280 nm and the appearance of a new peak for the halogenated tyrosine.

-

Purification: Remove excess NBS and byproducts by dialysis against a suitable buffer.

-

Analysis: Confirm halogenation and identify modified sites by mass spectrometry.

II. Enzymatic Modification of Tyrosyl Residues

Enzymatic methods offer high selectivity and mild reaction conditions for tyrosine modification.

A. Tyrosinase-Catalyzed Modification

Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of tyrosine to a reactive o-quinone, which can then react with various nucleophiles.

Protocol: Tyrosinase-Mediated Protein Labeling

This protocol describes the labeling of a protein with a C-terminal tyrosine tag.

Materials:

-

Tyrosine-tagged protein of interest

-

Mushroom tyrosinase

-

Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.3, containing 135 mM NaCl.[5]

-

Labeling reagent with a nucleophilic handle (e.g., a cysteine-containing peptide or a small molecule with a primary amine)

-

Purification system (e.g., affinity chromatography)

Procedure:

-

Reaction Setup: In the reaction buffer, combine the tyrosine-tagged protein (e.g., 1.0 mg/mL), mushroom tyrosinase (e.g., 0.3 mg/mL), and the labeling reagent (e.g., 4 equivalents).[5]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Purification: Purify the labeled protein from the enzyme and excess reagents using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).

-

Analysis: Verify the conjugation and determine the labeling efficiency by SDS-PAGE and mass spectrometry.

B. Horseradish Peroxidase (HRP)-Catalyzed Modification

HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine residues to form tyrosyl radicals, which can then undergo cross-linking or react with other molecules.

Protocol: HRP-Catalyzed Protein Cross-Linking

This protocol is for the site-specific cross-linking of a protein containing a tyrosine-rich peptide tag.

Materials:

-

Protein with a tyrosine tag (Y-tag)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reaction Setup: Prepare a solution of the Y-tagged protein in the reaction buffer.

-

Enzymatic Reaction: Add HRP to the protein solution, followed by the dropwise addition of H₂O₂. The final concentrations of HRP and H₂O₂ should be optimized for the specific protein. For example, for fibrinogen at 70 mg/mL, 0.22 U/mL HRP and 52.5 µM H₂O₂ can be used.[6]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Analysis: Analyze the formation of cross-linked products by SDS-PAGE under reducing conditions.

III. Quantitative Data Summary

The efficiency and selectivity of tyrosine modification methods can vary depending on the protein substrate, reaction conditions, and the specific reagent used. The following table summarizes typical modification efficiencies for some of the described methods.

| Modification Method | Reagent | Target Protein/Peptide | Molar Excess of Reagent | Reaction Conditions | Modification Efficiency (%) | Reference(s) |

| Diazonium Coupling | Diazonium salts | MS2 bacteriophage | Not specified | pH 9, 4°C, 15 min - 2 h | >90 | [1] |

| Tyrosine-Click | PTAD | Elastin-like protein | 4:1 (PTAD:Tyr) | Phosphate buffer/acetonitrile, pH 8.0 | ~90 | [3] |

| Tyrosine-Click | PTAD | Chymotrypsinogen | Not specified | pH 8.5-9, 45 min | 50-65 (monoadduct) | [1] |

| Mannich-type | Formaldehyde, Aniline | Chymotrypsinogen | Not specified | Not specified | Selective for Tyr | [1] |

| Mannich-type | Formaldehyde, Aniline | Lysozyme | Not specified | Not specified | 40 (on Tyr) | [1] |

| Photoredox Catalysis | Phenoxazine dye | ZVar affibody | Not specified | KPi buffer | 83 | [7] |

| Electrochemical Oxidation | Phenothiazine | Tyrosine dipeptides | 1.2 equivalents | CH₃CN/PBS, pH 7.3, RT, 75 min | 85 (isolated yield) | [8] |

| Iminoxyl Radicals | Oxime, CAN | Peptide | 10 equivalents (oxime) | Citrate buffer, pH 6.0, 37°C, 1 h | 90 | [9] |

IV. Signaling Pathways and Experimental Workflows

A. Tyrosine Phosphorylation Signaling Pathways

Tyrosine phosphorylation is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor (IR), are central to these pathways.

1. EGFR Signaling Pathway

Binding of epidermal growth factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[10][11]

References

- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Electrochemical oxidation induced selective tyrosine bioconjugation for the modification of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: 1-Acetylimidazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylimidazole is a versatile and mild acetylating agent employed in organic synthesis. In the realm of peptide chemistry, it serves as a valuable reagent for the introduction of acetyl groups, particularly for the modification of amine functionalities. Its reactivity profile makes it a suitable choice for applications requiring controlled acetylation under gentle conditions, such as the capping of unreacted amino groups during solid-phase peptide synthesis (SPPS) and the N-terminal acetylation of synthetic peptides. N-terminal acetylation is a common post-translational modification in eukaryotes and can be strategically employed in synthetic peptides to enhance their biological properties. This modification can increase peptide stability against enzymatic degradation by aminopeptidases, modulate biological activity, and improve cellular uptake by neutralizing the positive charge of the N-terminal amine.[1]

Applications of this compound in Peptide Synthesis

The primary applications of this compound in peptide synthesis include:

-

N-Terminal Acetylation: The deliberate addition of an acetyl group to the N-terminus of a peptide. This modification mimics a natural post-translational modification and can confer several advantages:

-

Increased Proteolytic Stability: By blocking the free N-terminal amine, acetylation prevents degradation by exopeptidases, thereby extending the in vivo half-life of the peptide.

-

Modulation of Biological Activity: The N-terminal acetyl group can influence the peptide's conformation and its interaction with biological targets, leading to altered activity.

-

Enhanced Membrane Permeability: Neutralizing the positive charge at the N-terminus can reduce electrostatic repulsion with cell membranes, potentially facilitating cellular uptake.[1]

-

-

Capping of Unreacted Amino Groups in SPPS: During each coupling cycle of solid-phase peptide synthesis, a small fraction of the N-terminal amines on the growing peptide chains may remain unreacted. To prevent the formation of deletion sequences, these unreacted amines are permanently blocked or "capped" by acetylation. This compound can be used as a capping reagent for this purpose.

Experimental Protocols